molecular formula C15H6F5NO3S B3043543 2,3,4,5,6-Pentafluorophenyl 8-quinolinesulfonate CAS No. 885950-64-1

2,3,4,5,6-Pentafluorophenyl 8-quinolinesulfonate

Cat. No. B3043543
CAS RN: 885950-64-1
M. Wt: 375.27 g/mol
InChI Key: VUDKWKNQJWYVOJ-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluorophenyl 8-quinolinesulfonate is a chemical compound with the molecular formula C15H6F5NO3S . It has a molecular weight of 375.28 . The compound is solid in physical form . The IUPAC name for this compound is 2,3,4,5,6-pentafluorophenyl 8-quinolinesulfonate .


Molecular Structure Analysis

The InChI code for 2,3,4,5,6-Pentafluorophenyl 8-quinolinesulfonate is 1S/C15H6F5NO3S/c16-9-10(17)12(19)15(13(20)11(9)18)24-25(22,23)8-5-1-3-7-4-2-6-21-14(7)8/h1-6H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The melting point of 2,3,4,5,6-Pentafluorophenyl 8-quinolinesulfonate is between 155 - 157 degrees Celsius . The compound is solid in its physical form .

Scientific Research Applications

Coordination Chemistry

  • Aluminum(III) Complex Formation : A study by Bai, Einaga, and Hidaka (1988) explored the coordination reaction of a similar compound, 8-hydroxy-7-[(2-hydroxy-5-carboxyphenyl)azo]-5-quinolinesulfonic acid (hcqs), with aluminum(III). This reaction exhibited linkage isomerism and was analyzed for its thermodynamic stability, kinetics, and mechanism in weakly acidic solutions (Bai, Einaga, & Hidaka, 1988).

Analytical Chemistry

  • Detection of Carbonyl-Containing Compounds : Cancilla and Que Hee (1992) reviewed the use of O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride for detecting various carbonyl-containing compounds in diverse samples like water, blood, and air (Cancilla & Que Hee, 1992).

Medicinal Chemistry

  • Antifungal Drug Design : Pippi et al. (2017) evaluated the toxicity and antifungal activity of 8-hydroxyquinoline derivatives, including 8-hydroxy-5-quinolinesulfonic acid, for potential use in antifungal drug design (Pippi et al., 2017).

Organic Chemistry

  • Development of N-Acylation Reagents : A study by Kondo, Sekimoto, Nakao, and Murakami (2000) developed N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, demonstrating their usefulness as N-acylation reagents with good chemoselectivity (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Synthetic Chemistry

  • Synthesis of Fluorinated Quinolines : Hosokawa, Matsumura, Katagiri, and Uneyama (2008) described a one-pot synthesis method for 3-fluoro-4-(trifluoromethyl)quinolines using pentafluoropropen-2-ol, demonstrating potential for molecular modification (Hosokawa, Matsumura, Katagiri, & Uneyama, 2008).

Safety and Hazards

The safety information available indicates that 2,3,4,5,6-Pentafluorophenyl 8-quinolinesulfonate may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) quinoline-8-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H6F5NO3S/c16-9-10(17)12(19)15(13(20)11(9)18)24-25(22,23)8-5-1-3-7-4-2-6-21-14(7)8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDKWKNQJWYVOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H6F5NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701238108
Record name 2,3,4,5,6-Pentafluorophenyl 8-quinolinesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701238108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5,6-Pentafluorophenyl 8-quinolinesulfonate

CAS RN

885950-64-1
Record name 2,3,4,5,6-Pentafluorophenyl 8-quinolinesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885950-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5,6-Pentafluorophenyl 8-quinolinesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701238108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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